
4,5-Dichloroindole
Overview
Description
4,5-Dichloroindole is a chemical compound with the molecular formula C8H5Cl2N. It is a derivative of indole, which is a fundamental structure in many natural and synthetic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Biochemical Analysis
Biochemical Properties
It is known that the dichlorinated indole-3-acetic acids, which include 4,5-Dichloroindole, have been synthesized and characterized for bioassays required to establish structure-activity relationships of auxins and their analogues .
Molecular Mechanism
It is synthesized through a three-step process that includes nitration of commercially available 2,3-dichlorobenzaldehyde, a telescopic process for the Henry reaction, and subsequently reductive cyclization of the resulting o,β-dinitrostyrene intermediate into this compound using iron powder in methanol and acetic acid by the Nenitzescu reaction .
Temporal Effects in Laboratory Settings
It has been successfully synthesized on a multikilogram scale with a yield of 67–70% and a purity of 96–98% .
Preparation Methods
Synthetic Routes and Reaction Conditions
A novel, practical, and efficient three-step process for the preparation of 4,5-dichloroindole has been developed. The process involves:
Nitration of 2,3-dichlorobenzaldehyde: This step involves the nitration of commercially available 2,3-dichlorobenzaldehyde to form a nitro compound.
Henry Reaction: The nitro compound undergoes a Henry reaction, which is a telescopic process that leads to the formation of an o,β-dinitrostyrene intermediate.
Reductive Cyclization: The o,β-dinitrostyrene intermediate is then subjected to reductive cyclization using iron powder in methanol and acetic acid by the Nenitzescu reaction to yield this compound
Industrial Production Methods
The large-scale applicability of this novel and improved process has been successfully demonstrated on a multikilogram scale. Multiple batches were carried out to produce this compound in 67–70% yields and 96–98% purity without the need for column chromatography. The reactions are facile, safe, and easy to scale up .
Chemical Reactions Analysis
4,5-Dichloroindole undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form reduced derivatives.
Substitution: It can undergo substitution reactions where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include iron powder in methanol and acetic acid.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups
Scientific Research Applications
4,5-Dichloroindole has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various fine chemicals and pharmaceuticals.
Biology: It is used in the study of biological processes and as a tool in biochemical research.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 4,5-dichloroindole exerts its effects involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
4,5-Dichloroindole can be compared with other dichlorinated indole derivatives, such as:
- 4,6-Dichloroindole
- 4,7-Dichloroindole
- 5,6-Dichloroindole
- 5,7-Dichloroindole
- 6,7-Dichloroindole
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets and its overall stability .
Properties
IUPAC Name |
4,5-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWQPYPTCAUUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding a novel process for preparing 4,5-Dichloroindole?
A1: While the abstract doesn't delve into specific applications of this compound, it highlights the development of a "novel, practical, and efficient" process for its preparation []. This suggests that this compound likely holds value as a chemical building block or intermediate in various synthetic processes. The discovery of improved synthetic routes for such compounds is crucial for several reasons:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)

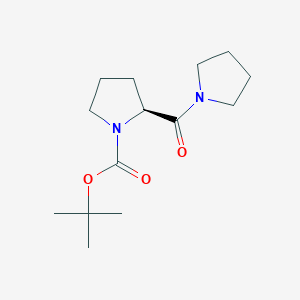
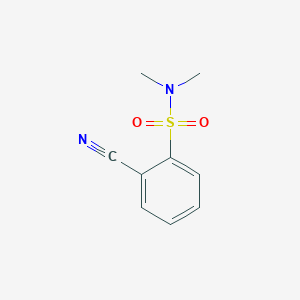
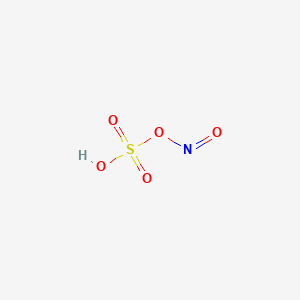

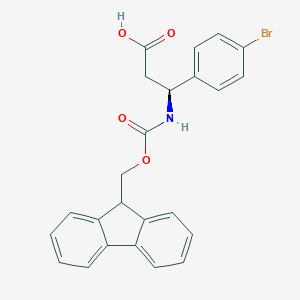
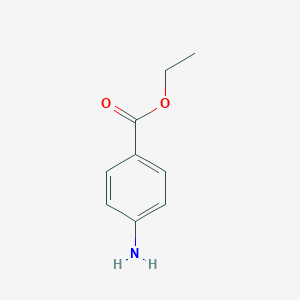
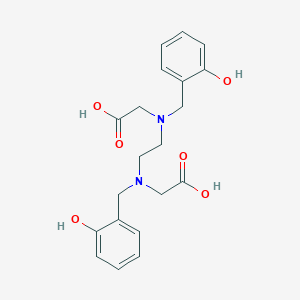
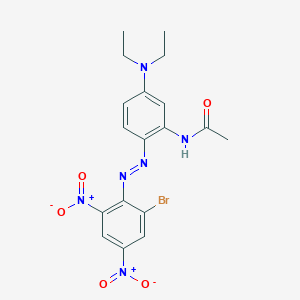
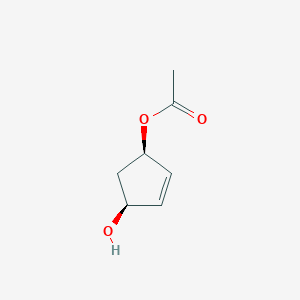
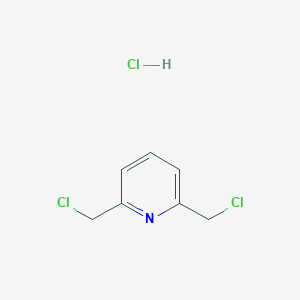

![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)
